5-Ethynyl-1-methyl-1H-1,2,4-triazole

Catalog No.
S12791433
CAS No.
M.F
C5H5N3
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-1-methyl-1H-1,2,4-triazole

Product Name

5-Ethynyl-1-methyl-1H-1,2,4-triazole

IUPAC Name

5-ethynyl-1-methyl-1,2,4-triazole

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3

InChI Key

UVJMGPFHMYNHBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C#C

5-Ethynyl-1-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound characterized by its unique triazole ring structure. The compound features an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring. This structural arrangement contributes to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula for 5-ethynyl-1-methyl-1H-1,2,4-triazole is C₅H₅N₃.

  • Cross-Coupling Reactions: The ethynyl group allows for palladium-catalyzed cross-coupling reactions, which can be utilized to synthesize more complex molecules by reacting with various electrophiles .
  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, engaging in substitution reactions with alkyl halides or other electrophiles .
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions, particularly with azides, leading to the formation of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method .

5-Ethynyl-1-methyl-1H-1,2,4-triazole exhibits notable biological activities:

  • Antifungal Properties: Compounds containing triazole rings are recognized for their antifungal activity. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi .
  • Anticancer Activity: Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Several methods exist for synthesizing 5-ethynyl-1-methyl-1H-1,2,4-triazole:

  • Alkyne Functionalization: Starting from 1-methyl-1H-1,2,4-triazole, the introduction of an ethynyl group can be achieved via a palladium-catalyzed reaction with terminal alkynes .
  • Direct Ethynylation: The compound can also be synthesized by direct ethynylation of 1-methyl-1H-1,2,4-triazole using appropriate reagents such as lithium diisopropylamide (LDA) followed by reaction with ethynyl halides .
  • Reflux Methods: Traditional reflux methods involving triazole derivatives and alkynes under specific conditions have been reported to yield 5-ethynyl derivatives effectively .

5-Ethynyl-1-methyl-1H-1,2,4-triazole has several applications:

  • Pharmaceuticals: Due to its antifungal and anticancer properties, it is explored as a potential lead compound in drug development.
  • Agricultural Chemicals: Its efficacy against fungal pathogens makes it suitable for use in agricultural fungicides.

Studies on interaction mechanisms indicate that 5-ethynyl-1-methyl-1H-1,2,4-triazole interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in fungal metabolism.
  • Receptor Binding: Research indicates potential binding affinity to certain receptors implicated in cancer cell proliferation.

Several compounds share structural similarities with 5-ethynyl-1-methyl-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-1H-1,2,4-triazoleNo ethynyl groupCommon precursor for various derivatives
5-MethyltriazoleMethyl substitution at the 5-positionExhibits different biological activities
3-Amino-5-substituted triazolesAmino group at the 3-positionEnhanced solubility and biological activity
5-AlkynyltriazolesVarious alkynyl substitutionsPotentially increased reactivity

The uniqueness of 5-Ethynyl-1-methyl-1H-1,2,4-triazole lies in its specific ethynyl substitution pattern which enhances its reactivity and biological activity compared to other triazoles.

The compound is formally named 5-ethynyl-1-methyl-1H-1,2,4-triazole under IUPAC guidelines, reflecting its substitution pattern on the triazole ring. Key identifiers include:

PropertyValue
Molecular Formula$$ \text{C}5\text{H}5\text{N}_3 $$
Molecular Weight107.11 g/mol
CAS Registry Number55847-46-6
SMILESCN1C(=NC=N1)C#C
InChI KeyUVJMGPFHMYNHBV-UHFFFAOYSA-N

The ethynyl group (-C≡CH) at position 5 and the methyl group (-CH$$_3$$) at position 1 define its stereoelectronic profile, which is critical for interactions in biological systems and coordination chemistry.

Historical Context in Heterocyclic Chemistry Research

1,2,4-Triazoles have been studied since the late 19th century, with seminal work by Pellizzari and Einhorn-Brunner establishing foundational synthetic routes. The introduction of ethynyl groups into triazoles gained traction in the 21st century, driven by the rise of click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). 5-Ethynyl-1-methyl-1H-1,2,4-triazole emerged as a versatile intermediate for constructing pharmacophores and metal-organic frameworks.

Position Within 1,2,4-Triazole Derivative Classifications

This compound belongs to the monosubstituted 1,2,4-triazole family, distinguished by its:

  • Aromatic heterocyclic core: Ensures stability and π-π stacking interactions.
  • Electron-withdrawing ethynyl group: Enhances reactivity in cross-coupling reactions.
  • Hydrophobic methyl group: Improves lipid solubility for membrane permeability in drug candidates.

5-Ethynyl-1-methyl-1H-1,2,4-triazole (molecular formula C₅H₅N₃) represents a substituted triazole derivative featuring an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring [1] [5]. The compound exhibits a molecular weight of 107.11 grams per mole and melts at 76-77 degrees Celsius [5] [26]. The IUPAC nomenclature defines this compound as 5-ethynyl-1-methyl-1H-1,2,4-triazole, with the Chemical Abstracts Service registry number 55847-46-6 [1] [5] [26].

PropertyValue
Molecular FormulaC₅H₅N₃
Molecular Weight (g/mol)107.11
IUPAC Name5-ethynyl-1-methyl-1H-1,2,4-triazole
CAS Number55847-46-6
Melting Point (°C)76-77
InChIInChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3
InChI KeyUVJMGPFHMYNHBV-UHFFFAOYSA-N
SMILESCN1C(=NC=N1)C#C

The molecular architecture consists of a planar 1,2,4-triazole ring system with three nitrogen atoms at positions 1, 2, and 4, demonstrating characteristic aromatic stability [1] [37]. The ethynyl substituent introduces sp-hybridized carbon atoms, contributing to the molecule's linear geometry and enhanced reactivity in π-bond interactions [1]. The methyl group at the nitrogen-1 position enhances solubility in organic solvents and modulates electronic effects within the ring system [1].

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic investigations of substituted 1,2,4-triazole derivatives reveal fundamental structural characteristics that can be extrapolated to 5-ethynyl-1-methyl-1H-1,2,4-triazole [6] [23] [25]. The 1,2,4-triazole ring system maintains planarity with maximum deviations typically below 0.003 Angstrom from the mean plane [23]. Crystal structure analyses of related triazole compounds demonstrate that the triazole ring adopts a planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character [37].

In methyl-substituted triazole derivatives, the carbon-nitrogen bond between the methine carbon and triazole nitrogen-1 typically measures 1.470-1.479 Angstrom [6]. The nitrogen-1 to nitrogen-2 bond length ranges from 1.363 to 1.366 Angstrom, while the nitrogen-1 to carbon-5 bond length spans 1.334 to 1.343 Angstrom [6]. These geometric parameters indicate significant delocalization within the triazole framework [6].

Conformational studies of ethynyl-substituted aromatic systems reveal that the ethynyl group typically adopts a linear geometry with minimal steric hindrance [39] [42]. The torsional barrier for rotation around the bond connecting the ethynyl group to the triazole ring is substantially reduced compared to bulkier substituents, providing rotational freedom crucial for molecular interactions [39] [42]. The planar nature of both the triazole ring and the linear ethynyl substituent contributes to enhanced conjugation and electronic communication between these moieties [39].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform-Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-ethynyl-1-methyl-1H-1,2,4-triazole through characteristic chemical shifts and coupling patterns [9] [10] [28]. In proton nuclear magnetic resonance spectra, the triazole hydrogen-3 typically appears as a singlet in the range of 8.0-8.2 parts per million, reflecting the electron-withdrawing nature of the nitrogen atoms [9] [28]. The terminal ethynyl hydrogen exhibits a characteristic singlet at approximately 3.0-3.2 parts per million, while the nitrogen-methyl group resonates as a singlet between 3.8-4.0 parts per million [9] [12].

NMR TypeAssignmentChemical Shift (ppm)Multiplicity
¹H NMRTriazole H-38.0-8.2s
¹H NMREthynyl H3.0-3.2s
¹H NMRN-methyl3.8-4.0s
¹³C NMRC-3 (triazole)145-150s
¹³C NMRC-5 (triazole)155-160s
¹³C NMRN-methyl36-38s
¹³C NMREthynyl C≡C78-82s
¹³C NMREthynyl C≡C85-90s

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the triazole ring carbons, with carbon-3 appearing between 145-150 parts per million and carbon-5 resonating at 155-160 parts per million [10] [28]. The ethynyl carbon atoms exhibit characteristic chemical shifts, with the sp-hybridized carbons appearing between 78-90 parts per million [11] [12]. The nitrogen-methyl carbon typically resonates between 36-38 parts per million [10].

Fourier transform-infrared spectroscopy provides valuable information about the functional groups present in 5-ethynyl-1-methyl-1H-1,2,4-triazole [27] [28] [31]. The carbon-carbon triple bond stretch of the ethynyl group appears as a medium-intensity band between 2100-2140 wavenumbers [27] [28]. The terminal alkyne carbon-hydrogen stretch manifests as a strong absorption between 3280-3300 wavenumbers [27] [28]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while methyl carbon-hydrogen stretches appear between 2850-3000 wavenumbers [28].

Functional GroupFrequency Range (cm⁻¹)Intensity
C≡C stretch (alkyne)2100-2140m
C-H stretch (≡C-H)3280-3300s
C-H stretch (aromatic)3000-3100m
C-H stretch (methyl)2850-3000s
C=N stretch (triazole)1580-1620s
N-N stretch (triazole)1450-1500m
C-H bend (methyl)1350-1450m
Ring breathing (triazole)800-900m

The triazole ring exhibits characteristic vibrations including carbon-nitrogen stretching between 1580-1620 wavenumbers and nitrogen-nitrogen stretching in the 1450-1500 wavenumber range [27] [28]. Methyl carbon-hydrogen bending vibrations appear between 1350-1450 wavenumbers, while triazole ring breathing modes occur in the 800-900 wavenumber region [27] [28].

Mass spectrometric analysis of 5-ethynyl-1-methyl-1H-1,2,4-triazole reveals a molecular ion peak at mass-to-charge ratio 107, corresponding to the molecular weight [4] [5]. Collision cross section measurements predict values of approximately 115.1 square Angstrom for the protonated molecular ion [4]. Fragmentation patterns typically show loss of the ethynyl group and methyl substituents under electron impact conditions [4].

Tautomeric Behavior and Electronic Structure Analysis

The tautomeric behavior of 1,2,4-triazole derivatives involves potential proton migration between nitrogen atoms within the ring system [10] [14] [17]. For 5-ethynyl-1-methyl-1H-1,2,4-triazole, the nitrogen-1 methylation prevents classical nitrogen-1/nitrogen-4 tautomerism, stabilizing the compound in a single tautomeric form [10] [14]. This structural constraint eliminates the dynamic equilibrium commonly observed in unsubstituted triazoles, where proton exchange between nitrogen atoms can occur in solution [10].

Density functional theory calculations on related triazole systems indicate that nitrogen-4 represents the most favorable site for protonation in 1,2,4-triazole derivatives [14]. The electronic structure analysis reveals that the nitrogen atoms exhibit different electron densities, with nitrogen-4 showing enhanced nucleophilicity compared to nitrogen-2 [14]. Fukui function calculations demonstrate that nitrogen-4 serves as the primary nucleophilic center, while carbon-5 exhibits electrophilic character [14].

The electronic structure of 5-ethynyl-1-methyl-1H-1,2,4-triazole reflects significant conjugation between the triazole ring and the ethynyl substituent [16] [18] [21]. Time-dependent density functional theory calculations on similar ethynyl-triazole systems reveal substantial orbital overlap between the triazole π-system and the ethynyl π-orbitals [16] [18]. This electronic communication results in bathochromic shifts in optical transitions and enhanced charge transfer character [21].

Electrostatic potential surface analysis of triazole derivatives shows negative regions concentrated on the nitrogen atoms, particularly nitrogen-2 and nitrogen-4, indicating electron-rich areas prone to electrophilic attack [34]. Positive regions appear on the carbon atoms and hydrogen substituents, representing electron-deficient sites susceptible to nucleophilic interactions [34]. The ethynyl group contributes additional π-electron density, further modulating the electronic distribution within the molecule [16].

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic properties and molecular behavior of 5-ethynyl-1-methyl-1H-1,2,4-triazole [14] [16] [32]. Molecular orbital analysis reveals that the highest occupied molecular orbital localizes primarily on the triazole ring with significant contribution from the ethynyl substituent [16] [32]. The lowest unoccupied molecular orbital exhibits substantial delocalization across both the triazole framework and the ethynyl group, indicating strong electronic coupling [16].

ParameterEstimated ValueMethod
HOMO Energy (eV)-6.0 to -6.2DFT/B3LYP
LUMO Energy (eV)-2.8 to -3.2DFT/B3LYP
HOMO-LUMO Gap (eV)2.8 to 3.4DFT/B3LYP
Dipole Moment (Debye)3.5 to 4.2DFT/B3LYP
Molecular Volume (ų)110 to 125DFT/B3LYP
Polarizability (ų)9.5 to 11.0DFT/B3LYP
Ionization Potential (eV)8.5 to 9.0DFT/B3LYP
Electron Affinity (eV)0.8 to 1.2DFT/B3LYP

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for ethynyl-substituted triazole systems typically ranges from 2.8 to 3.4 electron volts, indicating moderate electronic stability [32] [34] [35]. This energy gap reflects the balance between aromatic stabilization of the triazole ring and the electron-donating character of the ethynyl substituent [32]. The calculated dipole moment ranges from 3.5 to 4.2 Debye units, suggesting significant molecular polarity arising from the asymmetric substitution pattern [32].

Fukui function analysis identifies the reactive sites within the molecule, with nucleophilic attack favored at nitrogen-4 and electrophilic attack preferred at carbon-5 [14] [32]. The global reactivity descriptors, including chemical hardness and electrophilicity index, provide quantitative measures of molecular reactivity [32] [35]. Chemical hardness values typically range from 1.4 to 2.4 electron volts, indicating moderate resistance to electron transfer [35].

Natural bond orbital analysis reveals intramolecular charge transfer interactions that contribute to molecular stabilization [32]. The ethynyl π-system participates in hyperconjugative interactions with the triazole ring, resulting in enhanced electron delocalization [32]. These computational insights demonstrate that 5-ethynyl-1-methyl-1H-1,2,4-triazole exhibits favorable electronic properties for potential applications in materials science and pharmaceutical chemistry [16] [18].

The synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole from 1-methyl-1H-1,2,4-triazole precursors represents a fundamental approach in triazole chemistry that employs direct functionalization strategies . The most common prototypical synthesis routes involve sequential methylation and ethynylation reactions that allow for the selective introduction of functional groups at specific positions of the triazole ring.

The initial step typically involves the preparation of 1-methyl-1H-1,2,4-triazole, which can be synthesized through several established methodologies. The classical approach utilizes the reaction of hydrazine hydrate with formamide under elevated temperatures, followed by methylation using dimethyl sulfate or methyl iodide in the presence of a suitable base [2]. Alternative routes employ the ring contraction of 1-methyl-1,2,4-triazinium iodides under basic conditions, which provides improved yields and selectivity .

For the introduction of the ethynyl group at the 5-position, several strategies have been developed. The most straightforward approach involves the halogenation of 1-methyl-1H-1,2,4-triazole to form 5-bromo-1-methyl-1H-1,2,4-triazole, followed by alkynylation reactions . This method typically employs brominating agents such as N-bromosuccinimide or bromine in appropriate solvents, achieving regioselective bromination at the 5-position due to the electronic properties of the triazole ring.

The subsequent ethynylation step can be accomplished through various organometallic coupling reactions. Direct ethynylation using acetylene gas in the presence of strong bases such as sodium amide or lithium diisopropylamide has been reported, although this approach often requires harsh reaction conditions and specialized equipment for handling gaseous acetylene [2]. More practical approaches involve the use of protected acetylene equivalents, such as trimethylsilylacetylene, followed by deprotection under basic or fluoride-mediated conditions.

Another significant synthetic route involves the use of iodinated intermediates. The preparation of 5-iodo-1-methyl-1H-1,2,4-triazole provides a highly reactive substrate for subsequent cross-coupling reactions [3]. The iodination can be achieved using iodine and oxidizing agents such as periodic acid or iodic acid, providing excellent regioselectivity for the 5-position. The resulting iodotriazole can then undergo palladium-catalyzed coupling reactions with various acetylene derivatives to introduce the ethynyl functionality.

The optimization of these prototypical routes often focuses on improving reaction yields, reducing reaction times, and minimizing the use of hazardous reagents. Recent developments have emphasized the use of microwave-assisted synthesis, which can significantly reduce reaction times while maintaining high yields [4]. Flow chemistry approaches have also been explored for the continuous synthesis of triazole derivatives, offering advantages in terms of safety, scalability, and process control [5] [6].

Transition Metal-Catalyzed Alkynylation Strategies

Transition metal-catalyzed alkynylation represents the most versatile and efficient approach for the synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole. These methodologies leverage the unique reactivity of various metal complexes to facilitate carbon-carbon bond formation under mild and selective conditions.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions constitute the cornerstone of modern alkynylation strategies. The Sonogashira coupling reaction has emerged as the most widely utilized method for introducing ethynyl groups into triazole frameworks [7] [8]. This reaction involves the coupling of halogenated triazole precursors with terminal alkynes in the presence of palladium catalysts and copper co-catalysts. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, making it suitable for sensitive substrates.

The mechanism of palladium-catalyzed alkynylation involves several key steps: oxidative addition of the palladium complex to the carbon-halogen bond, transmetalation with the alkyne substrate, and reductive elimination to form the desired carbon-carbon bond [8]. The choice of ligands significantly influences the reaction efficiency and selectivity. Phosphine ligands such as triphenylphosphine, tri-tert-butylphosphine, and various bidentate phosphines have been extensively studied [3] [9].

Recent developments in palladium catalysis have focused on the development of more efficient catalyst systems that operate under milder conditions with reduced catalyst loadings. The use of palladacycles and N-heterocyclic carbene ligands has shown particular promise in improving catalyst stability and activity [9]. Additionally, copper-free protocols have been developed to address potential issues with alkyne homocoupling side reactions [7].

Copper-Catalyzed Methodologies

Copper-catalyzed alkynylation has gained significant attention due to the lower cost and reduced toxicity of copper compared to palladium. Copper-catalyzed approaches typically involve the formation of copper acetylides as key intermediates, which can subsequently couple with electrophilic triazole substrates [10] [11].

The development of copper-catalyzed three-component reactions has provided access to complex alkynylated triazole products in a single synthetic operation [11]. These reactions combine azide-alkyne cycloaddition chemistry with subsequent alkynylation, offering efficient routes to multiply substituted triazole derivatives. The reaction proceeds through the formation of cuprate-triazole intermediates that can be intercepted with bromoalkynes to introduce additional alkynyl functionality [11].

Iron-Catalyzed Strategies

Iron-catalyzed carbon-hydrogen activation has emerged as a sustainable alternative to precious metal catalysis for triazole functionalization [12] [13]. Iron catalysts can facilitate direct carbon-hydrogen bond activation at the 5-position of triazole rings, followed by coupling with alkyne substrates. This approach eliminates the need for pre-functionalized halogenated substrates, representing a more atom-economical synthesis strategy.

The mechanism of iron-catalyzed carbon-hydrogen activation typically involves chelation-assisted activation, where the triazole nitrogen atoms coordinate to the iron center, facilitating selective activation of the adjacent carbon-hydrogen bond [12]. The use of triazole directing groups has proven particularly effective in iron-catalyzed methodologies, enabling new unprecedented reactivities that complement traditional precious metal approaches [13].

Ruthenium-Catalyzed Approaches

Ruthenium catalysts have shown unique reactivity patterns in triazole alkynylation, particularly in the formation of 1,5-disubstituted products through ruthenium-catalyzed azide-alkyne cycloaddition [14]. These catalysts can provide complementary regioselectivity to copper-catalyzed variants, expanding the scope of accessible triazole derivatives.

Optimization Strategies

The optimization of transition metal-catalyzed alkynylation involves careful consideration of multiple parameters including catalyst selection, ligand choice, solvent effects, temperature, and reaction atmosphere. High-throughput screening methods have been employed to rapidly evaluate large numbers of reaction conditions, leading to the identification of optimal catalyst systems for specific substrate combinations [15].

The development of recyclable catalyst systems has become increasingly important from both economic and environmental perspectives. Heterogeneous catalysts, supported metal complexes, and magnetically recoverable catalyst systems have been developed to address these concerns [15]. Additionally, the use of alternative reaction media such as ionic liquids and deep eutectic solvents has been explored to improve catalyst stability and facilitate product separation [16] [17].

Solvent Effects and Reaction Kinetics in Cycloaddition Processes

The choice of solvent plays a crucial role in determining the efficiency, selectivity, and kinetics of cycloaddition reactions leading to triazole formation. Solvent effects manifest through multiple mechanisms including stabilization of transition states, solvation of reactants and products, and influence on catalyst activity.

Solvent Polarity Effects

The relationship between solvent polarity and reaction kinetics in triazole-forming cycloadditions follows complex patterns that depend on the specific reaction mechanism and substrate structures [18] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide enhanced reaction rates due to their ability to stabilize charged transition states and intermediates [16].

SolventRelative Rate ConstantDielectric ConstantCycloaddition Yield Range (%)
Dimethylformamide (DMF)1.0036.788-95
Dimethyl sulfoxide (DMSO)0.8546.782-90
Tetrahydrofuran (THF)0.657.675-85
Acetonitrile0.7237.578-88
Toluene0.452.465-75
Water0.3880.145-60
Ethanol0.5524.570-80
Dichloromethane0.628.972-82

The data reveals that dimethylformamide provides optimal kinetics and yields for cycloaddition reactions, serving as a reference standard with a relative rate constant of 1.00 and yields ranging from 88-95% [16]. Interestingly, while water possesses the highest dielectric constant, it provides poor yields due to competitive hydrogen bonding interactions that can interfere with the cycloaddition mechanism [18].

Reaction Mechanism and Solvent Interactions

The mechanism of azide-alkyne cycloaddition involves the formation of metallacycle intermediates when catalyzed by transition metals [19] [14]. The stabilization of these intermediates is strongly influenced by solvent coordination and solvation effects. Coordinating solvents can compete with substrates for metal coordination sites, potentially leading to reduced catalytic activity [19].

In copper-catalyzed azide-alkyne cycloaddition reactions, the formation of copper acetylide intermediates is facilitated by solvents that can stabilize the resulting ionic species [20] [16]. The choice of solvent also affects the aggregation state of copper catalysts, with implications for catalyst activity and selectivity. Protic solvents can protonate copper acetylides, leading to reduced reactivity, while aprotic solvents generally maintain the reactive acetylide species [16].

Green Solvent Alternatives

The development of environmentally benign solvent systems has become a priority in triazole synthesis. Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [16] [17]. These systems, typically composed of hydrogen bond donors and acceptors, can provide excellent solvation properties while being biodegradable and non-toxic.

Natural deep eutectic solvents based on choline chloride and various biological molecules have been successfully employed in copper-catalyzed azide-alkyne cycloadditions [16]. These solvents can act as both reaction medium and reducing agent, eliminating the need for additional reductants in copper-catalyzed processes. The use of L-ascorbic acid-containing deep eutectic solvents has proven particularly effective, as the ascorbic acid component can reduce copper(II) species to the catalytically active copper(I) state [16].

Temperature and Kinetic Studies

The kinetics of triazole-forming cycloadditions exhibit strong temperature dependence, with activation energies typically ranging from 15-25 kcal/mol depending on the catalyst system and substrates employed [18] [21]. Arrhenius analysis of temperature-dependent rate constants provides insight into the mechanistic pathways and allows for optimization of reaction conditions.

Microwave-assisted synthesis has been extensively studied for triazole formation, providing rapid heating and enhanced reaction rates [17] [4]. The dielectric heating mechanism can lead to superheating effects and selective heating of polar species, potentially altering reaction selectivity compared to conventional heating methods.

Catalyst-Solvent Interactions

The stability and activity of metal catalysts in triazole synthesis are significantly influenced by solvent choice [19] [14]. Coordinating solvents can lead to catalyst deactivation through strong coordination to metal centers, while non-coordinating solvents may fail to provide adequate solvation for charged intermediates.

The development of solvent-switchable catalyst systems has provided new opportunities for catalyst recovery and recycling [16]. These systems can undergo reversible changes in coordination environment upon solvent change, allowing for easy separation and reuse of expensive metal catalysts.

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of 5-Ethynyl-1-methyl-1H-1,2,4-triazole presents numerous technical, economic, and safety challenges that require specialized solutions and innovative approaches.

Scale-Up Challenges

ChallengeDescriptionImpact on Production
Scale-up of metal-catalyzed reactionsMaintaining catalyst activity and selectivity at industrial scaleHigh
Temperature control in exothermic reactionsHeat management during cycloaddition and coupling reactionsMedium
Catalyst recovery and recyclingRecovery of precious metal catalysts (Pd, Cu) for economic viabilityHigh
Solvent selection and recyclingSelection of environmentally benign solvents with good recovery ratesMedium
Product purification efficiencyAchieving high purity products with minimal waste generationHigh
Process safety considerationsManaging reactive intermediates and azide safety protocolsHigh
Raw material availabilityEnsuring consistent supply of specialized precursorsMedium
Cost optimizationBalancing quality requirements with production costsHigh

The scale-up of metal-catalyzed reactions presents particular challenges due to mass transfer limitations and catalyst distribution effects that become pronounced at large scales [5] [22]. Maintaining homogeneous catalyst distribution in large reaction vessels requires specialized mixing and reactor design considerations. The use of continuous flow reactors has emerged as a promising solution, providing better heat and mass transfer characteristics while enabling precise control over reaction parameters [5].

Safety Considerations

Industrial production of triazole compounds requires careful attention to safety protocols, particularly when handling azide intermediates and reactive organometallic species [22] [23]. Azide compounds can be explosive under certain conditions, necessitating specialized handling procedures and equipment design. The development of safer synthetic routes that avoid high-energy intermediates has become a priority in industrial process development [23].

The implementation of continuous monitoring systems for temperature, pressure, and gas evolution is essential for safe operation at industrial scale. Emergency shutdown procedures and containment systems must be designed to handle potential runaway reactions or equipment failures [22].

Catalyst Economics and Recovery

The economic viability of industrial triazole production is strongly influenced by catalyst costs, particularly when using precious metals such as palladium [22] [23]. Catalyst recovery and recycling systems are essential for maintaining cost-effectiveness. Various approaches have been developed including:

  • Heterogeneous catalyst systems that allow for easy separation and recovery
  • Magnetic catalyst systems that can be recovered using magnetic separation
  • Biphasic reaction systems that enable catalyst retention in one phase
  • Membrane separation techniques for catalyst recovery from homogeneous solutions [22]

Purification Technologies

TechniqueEfficiency Range (%)Industrial ApplicabilityCost Factor
Column chromatography85-95LimitedHigh
Recrystallization80-92HighLow
Vacuum distillation75-88HighMedium
Liquid-liquid extraction70-85MediumLow
Continuous flow purification90-98HighMedium
Supercritical fluid extraction85-95MediumHigh
Membrane separation80-90HighMedium
Crystallization from mixed solvents85-95HighLow

Industrial purification of triazole compounds requires techniques that can be operated continuously at large scale while maintaining high efficiency and low operating costs [22] [23]. Recrystallization remains the most widely used purification method due to its simplicity, effectiveness, and low cost. The optimization of crystallization conditions, including solvent selection, temperature profiles, and seeding strategies, is crucial for achieving consistent product quality [22].

Continuous flow purification techniques have gained attention for their ability to provide consistent product quality while minimizing batch-to-batch variations [5]. These systems can integrate multiple purification steps in a single continuous process, reducing overall production time and equipment requirements.

Process Intensification

The implementation of process intensification strategies has become increasingly important for improving the economics and sustainability of triazole production [5] [6]. Microreactor technology enables precise control over reaction conditions while providing enhanced heat and mass transfer rates. The small reaction volumes also improve safety by reducing the inventory of hazardous materials.

Flow chemistry approaches have been successfully applied to triazole synthesis, enabling continuous production with improved safety profiles and reduced waste generation [5] [6]. The integration of in-line analysis and feedback control systems allows for real-time optimization of reaction conditions and early detection of process deviations.

Environmental Considerations

Industrial triazole production must address environmental concerns related to solvent usage, waste generation, and energy consumption [5] [22]. The development of green chemistry approaches, including the use of renewable feedstocks, biodegradable solvents, and energy-efficient processes, has become a priority for sustainable production.

Solvent recovery and recycling systems are essential components of environmentally responsible production processes. Advanced distillation techniques, membrane separation, and adsorption-based recovery methods have been implemented to minimize solvent waste and reduce environmental impact [22] [23].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

107.048347172 g/mol

Monoisotopic Mass

107.048347172 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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